molecular formula C23H22Cl2FN3O4 B15137439 MDM2-p53-IN-19

MDM2-p53-IN-19

Cat. No.: B15137439
M. Wt: 494.3 g/mol
InChI Key: FTKPAWZEWCUKOQ-SQXWHWBNSA-N
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Description

MDM2-p53-IN-19 is a small-molecule inhibitor designed to target the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. This interaction is crucial in the regulation of the p53 pathway, which plays a significant role in cell cycle control, apoptosis, and DNA repair. By inhibiting the MDM2-p53 interaction, this compound aims to restore the tumor-suppressive functions of p53, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDM2-p53-IN-19 typically involves a multi-step process that includes key reactions such as dipolar cycloaddition and Davis-Beirut reaction. For instance, the synthesis of a similar MDM2-p53 inhibitor, BI-0282, was achieved through a three-component 1,3-dipolar cycloaddition followed by a late-stage Davis-Beirut reaction . The reaction conditions often involve the use of organic solvents like acetone and reagents such as 2-chloro N-phenylacetamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

MDM2-p53-IN-19 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

MDM2-p53-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MDM2-p53-IN-19 exerts its effects by binding directly to the MDM2 protein, thereby blocking its interaction with p53. This leads to the stabilization of p53, which can then activate its target genes involved in cell cycle arrest and apoptosis . The molecular targets include the N-terminal domain of MDM2 and the transactivation domain of p53. The pathways involved include the p53 signaling pathway, which regulates various cellular processes such as DNA repair, apoptosis, and senescence .

Comparison with Similar Compounds

MDM2-p53-IN-19 is unique in its ability to specifically target the MDM2-p53 interaction. Similar compounds include:

These compounds share a common goal of reactivating p53 by inhibiting its interaction with MDM2, but they differ in their chemical structures and specific mechanisms of action.

Properties

Molecular Formula

C23H22Cl2FN3O4

Molecular Weight

494.3 g/mol

IUPAC Name

(3S,3'S,4'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-5'-(2-hydroxyethyl)-4'-nitrospiro[1H-indole-3,2'-pyrrolidine]-2-one

InChI

InChI=1S/C23H22Cl2FN3O4/c24-13-6-7-15-17(10-13)27-22(31)23(15)19(14-2-1-3-16(25)20(14)26)21(29(32)33)18(8-9-30)28(23)11-12-4-5-12/h1-3,6-7,10,12,18-19,21,30H,4-5,8-9,11H2,(H,27,31)/t18-,19-,21+,23+/m0/s1

InChI Key

FTKPAWZEWCUKOQ-SQXWHWBNSA-N

Isomeric SMILES

C1CC1CN2[C@H]([C@H]([C@@H]([C@@]23C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)[N+](=O)[O-])CCO

Canonical SMILES

C1CC1CN2C(C(C(C23C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)[N+](=O)[O-])CCO

Origin of Product

United States

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